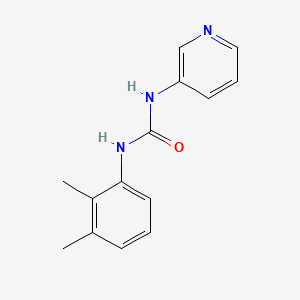
N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide
Overview
Description
N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide is a potent psychedelic compound that has been found to have a wide range of biochemical and physiological effects. It is known to interact with the serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. It is also known to have a high affinity for the dopamine receptors, which are involved in the regulation of movement, motivation, and reward.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is known to interact with the serotonin and dopamine receptors in the brain. It is believed that the compound acts as an agonist at these receptors, which leads to the release of neurotransmitters and the subsequent modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce hallucinations, alter perception, and enhance cognitive function. It has also been found to have potential therapeutic applications in the treatment of various mental health conditions, such as depression, anxiety, and post-traumatic stress disorder.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide in lab experiments is its ability to induce hallucinations and alter perception. This can be useful in studying the neural mechanisms underlying perception and cognition. However, the compound also has limitations, such as its potential to cause adverse effects in animal models and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide. One area of interest is the potential therapeutic applications of the compound in the treatment of mental health conditions. Another area of interest is the development of more selective and potent analogs of the compound for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various physiological processes.
In conclusion, N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide is a potent psychedelic compound that has been extensively studied for its potential use in scientific research. It has a wide range of biochemical and physiological effects and has potential therapeutic applications in the treatment of various mental health conditions. While the compound has advantages for use in lab experiments, it also has limitations that need to be carefully considered. There are several future directions for research on the compound, including the development of more selective and potent analogs and further studies to fully understand its mechanism of action.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the ability to induce hallucinations, alter perception, and enhance cognitive function. It has also been found to have potential therapeutic applications in the treatment of various mental health conditions, such as depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-16-11-7-10(8-12(9-11)17-2)14-13(18)15-5-3-4-6-15/h7-9H,3-6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPKIEZDJLAOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824057 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-cyclopentyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287303.png)







![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)




